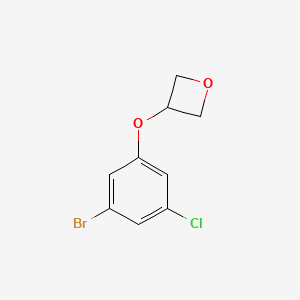

3-(3-Bromo-5-chlorophenoxy)oxetane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

3-(3-bromo-5-chlorophenoxy)oxetane |

InChI |

InChI=1S/C9H8BrClO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5H2 |

InChI Key |

DHMQNQOZMFNQIX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=CC(=CC(=C2)Br)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 3 Bromo 5 Chlorophenoxy Oxetane.

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, makes it susceptible to a variety of ring-opening reactions. beilstein-journals.org This inherent reactivity allows for the transformation of the oxetane into a range of functionalized acyclic compounds. These reactions can be initiated by nucleophiles, electrophiles, Lewis acids, or radical species.

Nucleophilic Ring-Opening Mechanisms and Regioselectivity

The ring-opening of unsymmetrical oxetanes with nucleophiles is a common and well-studied transformation. magtech.com.cn The regioselectivity of this reaction is largely dictated by both steric and electronic factors. magtech.com.cn

Generally, under neutral or basic conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atom adjacent to the oxygen in the oxetane ring, following an SN2-type mechanism. magtech.com.cnresearchgate.net For 3-(3-bromo-5-chlorophenoxy)oxetane, this would involve the nucleophile attacking one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring.

The presence of the phenoxy group at the C3 position can influence the electronic properties of the ring, but the primary mode of attack for strong nucleophiles is expected at the less substituted positions. The outcome of these reactions is the formation of a 1,3-difunctionalized propane (B168953) derivative. A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur, can participate in these reactions. magtech.com.cn

| Nucleophile Type | General Product |

| Carbon Nucleophiles (e.g., Grignard reagents, organolithiums) | 3-(3-Bromo-5-chlorophenoxy)-1-substituted-propan-1-ol |

| Nitrogen Nucleophiles (e.g., amines, azides) | 1-Amino-3-(3-bromo-5-chlorophenoxy)propan-2-ol |

| Oxygen Nucleophiles (e.g., alkoxides, water) | 1-Alkoxy-3-(3-bromo-5-chlorophenoxy)propan-2-ol or 3-(3-Bromo-5-chlorophenoxy)propane-1,2-diol |

| Sulfur Nucleophiles (e.g., thiols) | 3-(3-Bromo-5-chlorophenoxy)-1-(alkylthio)propan-2-ol |

Electrophilic Ring-Opening and Ring Expansion

In the presence of electrophiles, the oxetane ring can undergo ring-opening or, in some cases, ring expansion. magtech.com.cnresearchgate.net The reaction is initiated by the activation of the oxetane oxygen by the electrophile, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles.

Under acidic conditions, the regioselectivity of the ring-opening can be altered. magtech.com.cn The protonated oxetane may undergo cleavage at the more substituted C-O bond to form a more stable carbocation intermediate. However, for a 3-substituted oxetane like the title compound, attack at the less hindered carbon is still a likely pathway.

Ring expansion reactions of oxetanes can lead to the formation of five-membered heterocyclic systems like tetrahydrofurans. researchgate.net For instance, treatment with sulfoxonium ylides in the presence of a strong protic acid can result in a stereospecific ring expansion to yield trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives. researchgate.net

Lewis Acid-Catalyzed Transformations

Lewis acids are effective catalysts for promoting the ring-opening of oxetanes. illinois.eduacs.orgnih.gov They coordinate to the oxygen atom of the oxetane, increasing its electrophilicity and facilitating cleavage of a C-O bond. beilstein-journals.org The choice of Lewis acid can significantly influence the outcome of the reaction. For example, strong Lewis acids like tris(pentafluorophenyl)borane (B72294) B(C6F5)3 and tris(pentafluorophenyl)alane Al(C6F5)3 can catalyze the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat

In the context of this compound, Lewis acid catalysis would likely lead to ring-opening by a nucleophile present in the reaction mixture. The regioselectivity can be controlled by the nature of the Lewis acid and the nucleophile. For instance, a frustrated Lewis pair (FLP) system, formed from B(C6F5)3 and a hydrosilane, can catalyze the reductive opening of 3-aryloxetanes. acs.org

Radical-Mediated Reactions of the Oxetane Ring

The oxetane ring can also undergo reactions involving radical intermediates. researchgate.netresearchgate.netchemrxiv.org These transformations are less common than ionic ring-openings but offer unique synthetic pathways. One approach involves the generation of a radical at a carbon atom adjacent to the oxetane ring, which can then trigger a ring-opening event. utexas.edu

A notable example is the cobalt-catalyzed radical ring-opening of oxetanes. researchgate.netchemrxiv.org This method allows for the generation of nucleophilic carbon-centered radicals from oxetanes, which can then participate in various coupling reactions. researchgate.net The regioselectivity of these radical reactions can complement that of traditional ionic methods. chemrxiv.org DFT calculations have been employed to understand the mechanism, which may involve the formation of an oxonium ylide intermediate followed by a diradical-mediated rearrangement and cyclization. rsc.org

Reactivity of the Halogenated Aromatic System

The 3-bromo-5-chlorophenyl group of the molecule presents its own set of potential reactions, primarily centered around the carbon-halogen bonds.

Substitution Reactions (e.g., nucleophilic aromatic substitution)

The presence of both bromine and chlorine atoms on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. However, for SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions relative to the leaving group. libretexts.org In this compound, the oxetane-containing substituent is not a strong electron-withdrawing group, making classical SNAr reactions challenging under standard conditions.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, would be more plausible methods for modifying the aromatic ring. In these reactions, the bromine atom would generally be more reactive than the chlorine atom, allowing for selective functionalization at the bromine-bearing carbon.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The di-halogenated aromatic core of this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond is the key to achieving selective functionalization.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. For this compound, the reaction can be tuned to selectively replace the bromine atom. The oxidative addition of the C-Br bond to a palladium(0) catalyst is significantly faster than that of the more robust C-Cl bond. This allows for the synthesis of 3-(3-aryl-5-chlorophenoxy)oxetane derivatives.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to form arylalkynes. Similar to the Suzuki coupling, the C-Br bond would be the primary site of reaction. This selectivity enables the synthesis of 3-(3-alkynyl-5-chlorophenoxy)oxetanes, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. The reaction is known for its broad substrate scope and functional group tolerance. When applied to this compound, selective amination at the C-Br position is expected, yielding various secondary or tertiary arylamines while preserving the C-Cl bond for potential subsequent reactions.

The following interactive table illustrates the expected selective outcomes of these cross-coupling reactions on this compound, based on typical reaction conditions reported for similar substrates.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-(3-phenyl-5-chlorophenoxy)oxetane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 3-(3-(phenylethynyl)-5-chlorophenoxy)oxetane |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(3-chloro-5-(oxetane-3-yloxy)phenyl)morpholine |

This table represents predicted products based on established chemical principles, as direct experimental data for this specific compound is not available.

Reactivity of Carbon-Halogen Bonds

The reactivity of carbon-halogen (C-X) bonds in cross-coupling reactions is a cornerstone of their synthetic utility, and the trends are well-understood. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the C-X bond to the Pd(0) center. The bond strength of C-X decreases down the group (C-F > C-Cl > C-Br > C-I), which inversely correlates with its reactivity in oxidative addition.

For this compound, the C-Br bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, it will undergo oxidative addition to a palladium(0) catalyst at a much faster rate. This difference in reactivity allows for high chemoselectivity. It is possible to perform a cross-coupling reaction almost exclusively at the C-Br position while leaving the C-Cl position untouched, provided the reaction conditions are carefully controlled.

This selective reactivity enables a stepwise functionalization strategy. First, a coupling reaction can be performed at the C-Br site. The resulting product, which still contains the C-Cl bond, can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C-Cl position, leading to the synthesis of complex, unsymmetrically substituted diaryl ethers.

Interplay of Oxetane Ring and Halogenated Aromatic Reactivity

A critical aspect of the chemistry of this compound is the interplay between the reactivity of the aromatic ring and the stability of the oxetane ring. The oxetane ring is a four-membered heterocycle with significant ring strain (approximately 106 kJ/mol). This strain makes it susceptible to ring-opening reactions under certain conditions, typically involving strong acids, Lewis acids, or specific nucleophiles.

However, the conditions employed for most modern palladium-catalyzed cross-coupling reactions are generally mild and conducted under basic or neutral conditions. Bases like potassium carbonate, sodium tert-butoxide, or organic amines are used to facilitate the transmetalation or amine coordination steps, and these are not typically aggressive enough to promote the ring-opening of the stable oxetane ether linkage. Therefore, the oxetane moiety is expected to be a stable spectator group during the selective functionalization of the C-Br bond on the aromatic ring.

Electronically, the ether oxygen of the oxetane group acts as an electron-donating group by resonance and an electron-withdrawing group by induction. This can subtly influence the electron density of the aromatic ring and the reactivity of the C-X bonds, but the dominant factor governing selectivity in cross-coupling remains the inherent difference in reactivity between the C-Br and C-Cl bonds. The stability of the oxetane ring under these conditions makes it a valuable structural motif, allowing for modifications on the aromatic portion of the molecule without its degradation.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies have been published for this compound, the mechanisms of the key cross-coupling transformations are well-established for analogous aryl halides.

Suzuki-Miyaura Coupling Mechanism: The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the substrate to form a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Sonogashira Coupling Mechanism: This reaction is believed to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle: This follows a similar path of oxidative addition of the C-Br bond to Pd(0), followed by transmetalation and reductive elimination.

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then transfers the alkyne group to the Pd(II) complex in the transmetalation step.

Buchwald-Hartwig Amination Mechanism: The generally accepted mechanism proceeds as follows:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

In all these mechanisms, the initial oxidative addition step dictates the selectivity. The significantly lower energy barrier for the oxidative addition of a C-Br bond compared to a C-Cl bond ensures that the transformations occur preferentially at the bromine-substituted position of this compound.

Spectroscopic and Structural Elucidation Methodologies for 3 3 Bromo 5 Chlorophenoxy Oxetane.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-(3-bromo-5-chlorophenoxy)oxetane, ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and oxetane (B1205548) ring protons. The protons on the substituted phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The specific splitting patterns and chemical shifts will be influenced by the positions of the bromo and chloro substituents. The protons of the oxetane ring will resonate in the upfield region. The methine proton at the 3-position, being adjacent to the oxygen atom of the ether linkage, will be deshielded and is expected to appear as a multiplet. The methylene (B1212753) protons at the 2- and 4-positions of the oxetane ring will likely show complex splitting patterns due to their diastereotopic nature and coupling to the methine proton. For comparison, in a related compound, 1-(2-bromoethyl)-3,5-dichlorobenzene, the aromatic protons appear in the range of δ 7.06-7.39 ppm. rsc.org The methylene protons of the oxetane ring in similar structures typically appear at around δ 4.5-5.0 ppm for the CH₂O groups and δ 2.5-3.0 ppm for the other CH₂ group. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. The aromatic carbons will produce signals in the downfield region (δ 110-160 ppm). The carbons bearing the bromo and chloro substituents will have their chemical shifts significantly influenced by these heavy atoms. The carbon atom attached to the ether oxygen will be observed at a lower field compared to the other aromatic carbons. The oxetane ring carbons will be found in the upfield region, with the carbon at the 3-position (C-O) appearing around δ 70-80 ppm and the other two carbons at a higher field. For instance, in a similar oxetane-containing compound, the carbon atoms of the oxetane ring were observed at chemical shifts of δ 74.1 (CH-O) and δ 59.8 (CH₂-O).

A representative, hypothetical NMR data table for this compound is presented below based on known values for analogous structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Aromatic) | ~7.2 | ~115 | d | ~2 |

| H-4' (Aromatic) | ~7.1 | ~123 | t | ~2 |

| H-6' (Aromatic) | ~7.3 | ~118 | d | ~2 |

| H-3 (Oxetane) | ~5.2 | ~75 | m | - |

| H-2/4 (Oxetane) | ~4.8 | ~68 | m | - |

| H-2/4 (Oxetane) | ~4.7 | ~68 | m | - |

| C-1' (Aromatic) | - | ~158 | s | - |

| C-3' (Aromatic) | - | ~123 | s | - |

| C-5' (Aromatic) | - | ~135 | s | - |

| C-2' (Aromatic) | - | ~115 | d | - |

| C-4' (Aromatic) | - | ~123 | d | - |

| C-6' (Aromatic) | - | ~118 | d | - |

| C-3 (Oxetane) | - | ~75 | d | - |

| C-2/4 (Oxetane) | - | ~68 | t | - |

Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₉H₈BrClO₂. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for the presence of these halogens.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions, which provide valuable structural information. The fragmentation pattern of this compound is expected to show cleavage of the ether bond and fragmentation of the oxetane ring. Key fragmentation pathways would likely involve the loss of the oxetane moiety and subsequent fragmentations of the bromochlorophenoxy group.

| Ion | m/z (relative intensity, %) | Proposed Structure |

| [M]⁺ | 277.9/279.9/281.9 | Intact Molecule |

| [M-C₃H₅O]⁺ | 219/221/223 | Bromochlorophenoxy cation |

| [C₆H₃BrCl]⁺ | 205/207/209 | Bromochlorophenyl cation |

| [C₃H₅O]⁺ | 57 | Oxetanyl cation |

Note: The m/z values are based on the most abundant isotopes (⁷⁹Br and ³⁵Cl). The table represents a hypothetical fragmentation pattern.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, and the C-Cl and C-Br bonds. The asymmetric and symmetric stretching vibrations of the ether group are anticipated in the region of 1250-1050 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The symmetric breathing mode of the phenyl ring would be a prominent feature.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | ~1250 | IR |

| C-O-C Symmetric Stretch | ~1050 | Raman |

| C-Cl Stretch | ~750 | IR, Raman |

| C-Br Stretch | ~650 | IR, Raman |

Note: This data is predictive and based on general vibrational frequencies for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the atoms and the conformation of the oxetane ring, which typically adopts a puckered conformation. Furthermore, X-ray crystallography can reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the solid state. For instance, a study on a different complex molecule containing bromo and chloro substituents on a phenyl ring revealed a monoclinic crystal system and provided detailed geometric parameters of the unit cell. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

The this compound molecule itself is achiral. However, if a chiral center were introduced, for example by substitution at one of the methylene carbons of the oxetane ring, the resulting enantiomers could be distinguished using chiroptical spectroscopy techniques such as circular dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for the determination of enantiomeric purity and absolute configuration, often in conjunction with quantum chemical calculations. At present, no chiral derivatives of this compound have been reported in the literature.

Theoretical and Computational Chemistry Studies of 3 3 Bromo 5 Chlorophenoxy Oxetane.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-(3-bromo-5-chlorophenoxy)oxetane, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide accurate descriptions of its ground state properties. nih.gov These calculations can determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. The electrostatic potential map visually represents the regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

For halogenated aromatic compounds, it is important to consider the effects of the heavy bromine atom, and relativistic effects can be incorporated into the calculations for higher accuracy. dntb.gov.ua The calculated ground state properties serve as a foundation for further computational studies, including vibrational analysis and reaction modeling.

Table 1: Hypothetical DFT Calculated Ground State Properties of this compound

| Property | Calculated Value | Unit |

| Total Energy | -3540.1234 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.66 | eV |

| Dipole Moment | 2.54 | Debye |

Note: The data in this table is illustrative and based on typical values for similar halogenated organic molecules.

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed. rsc.orgrsc.org These methods, while more computationally expensive than DFT, provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy calculations are particularly valuable for benchmarking DFT results and for studying systems where DFT may not be sufficiently accurate. For instance, ab initio calculations can provide highly reliable ionization potentials and electron affinities. Multi-reference methods, such as MRD-CI (Multi-Reference Double Excitation - Configuration Interaction), are essential for studying the electronic excited states and the bond-breaking and bond-forming processes involved in chemical reactions. dtic.milosti.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkage and the puckering of the oxetane (B1205548) ring in this compound lead to multiple possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. ucalgary.ca This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting geometry using quantum chemical methods.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states at a given temperature. These simulations are also crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. For oxetane-containing compounds, MD simulations have been used to understand their conformational preferences, which can influence their biological activity. acs.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. rsc.org These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The accuracy of these predictions allows for the validation of the proposed molecular structure and can help in the interpretation of complex experimental NMR spectra. ksu.edu.sa Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. dntb.gov.ua

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Oxetane, CH₂) | 75.2 |

| C (Oxetane, CH) | 78.9 |

| C (Aromatic, C-O) | 158.1 |

| C (Aromatic, C-Cl) | 135.4 |

| C (Aromatic, C-Br) | 123.8 |

Note: The data in this table is illustrative and based on typical values for similar substituted phenyl ethers and oxetanes.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of this compound, particularly the stability and ring-opening reactions of the oxetane moiety, can be achieved through reaction pathway modeling. magtech.com.cn Computational methods can be used to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. rsc.orgu-tokyo.ac.jp

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. u-tokyo.ac.jp For instance, the acid-catalyzed ring-opening of the oxetane can be modeled to understand the regioselectivity and stereoselectivity of the reaction. youtube.com The structure of the transition state provides valuable information about the geometry of the molecule as it transforms from reactant to product.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Data

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. nih.gov The computational data obtained for this compound and related derivatives can be used to develop QSRR models.

Descriptors derived from quantum chemical calculations, such as HOMO-LUMO energies, atomic charges, and dipole moments, can be used as independent variables in a QSRR model. nih.gov These models can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For example, a QSRR model could be developed to predict the rate of a specific reaction or the binding affinity to a particular enzyme for a series of substituted phenoxy-oxetanes. nih.gov

Advanced Applications of 3 3 Bromo 5 Chlorophenoxy Oxetane As a Synthetic Building Block and Scaffold.

Role in the Synthesis of Complex Organic Molecules

The compound serves as a key intermediate in the assembly of elaborate molecular architectures. The oxetane (B1205548) ring can act as a bioisosteric replacement for other functional groups, potentially improving the physicochemical properties of the target molecules. The bromine and chlorine substituents on the phenyl ring offer orthogonal handles for a variety of cross-coupling reactions, allowing for sequential and controlled molecular construction.

The prochiral nature of 3-(3-Bromo-5-chlorophenoxy)oxetane, stemming from the attachment of the aryloxy group to the C3 position of the oxetane, makes it a valuable precursor in stereoselective synthesis. Enantioselective synthesis methodologies can be employed to produce specific stereoisomers, which is of paramount importance in fields like medicinal chemistry where biological activity is often stereospecific.

Chiral resolution or asymmetric synthesis can yield enantiomerically pure forms of the compound, which then serve as chiral building blocks. The subsequent reactions involving the oxetane ring or the aryl halides can proceed with high stereochemical fidelity, transferring the initial chirality to the more complex product molecule. This control over the three-dimensional arrangement of atoms is a cornerstone of modern drug discovery and development.

The presence of two distinct halogen atoms (bromine and chlorine) on the phenoxy group of this compound is a key feature for its use as a scaffold in combinatorial chemistry and library generation. The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation. This sequential functionalization enables the rapid generation of a diverse library of analogs from a single, common scaffold. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.

Table 1: Orthogonal Functionalization of the Aryl Scaffold

| Reaction Step | Coupling Partner | Catalyst System (Example) | Target Bond | Resulting Structure |

| Step 1 | Boronic Acid (Suzuki) | Pd(PPh₃)₄ / Base | C-Br | 3-(3-Aryl-5-chlorophenoxy)oxetane |

| Step 2 | Amine (Buchwald-Hartwig) | Pd₂(dba)₃ / Ligand / Base | C-Cl | 3-(3-Aryl-5-aminophenoxy)oxetane |

This table illustrates a potential two-step diversification strategy.

Engineering Novel Chemical Scaffolds via Oxetane-Aryl Linkages

The ether linkage connecting the oxetane ring and the di-halogenated phenyl group is a stable and crucial component of the molecule's architecture. While this bond is generally robust, its electronic nature can be influenced by the substituents on the aryl ring. The primary utility in engineering new scaffolds comes not from cleaving this linkage, but by using it as a stable anchor while modifying the two connected moieties.

The oxetane can undergo ring-opening reactions, typically under acidic or Lewis acidic conditions, with various nucleophiles. This reaction transforms the compact, strained ring system into a linear 1,3-disubstituted propane (B168953) chain. This process creates a new scaffold with altered topology, polarity, and conformational flexibility, all while retaining the functionalized aryl portion for further modifications. For example, ring-opening with an amine nucleophile would yield a 3-amino-1-(3-bromo-5-chlorophenoxy)propan-2-ol derivative, a significantly different scaffold for further synthetic exploration.

Development of Polymerizable Monomers

The strained four-membered ring of the oxetane moiety makes this compound a suitable monomer for cationic ring-opening polymerization (CROP). In this process, a cationic initiator attacks the oxygen atom of the oxetane, leading to ring cleavage and the formation of a propagating cationic species. This species can then react with subsequent monomer units, leading to the formation of a polyether chain.

The resulting polymer, poly(this compound), possesses a unique set of properties. The polymer backbone is a flexible polyether, while the pendant di-halogenated phenyl groups provide sites for post-polymerization modification. These pendant groups can be used to tune the material's properties, such as its refractive index, thermal stability, or to introduce cross-linking capabilities.

Utilization in Materials Science Applications

The combination of a polymerizable oxetane group and a halogenated aromatic ring makes this compound a candidate for advanced materials. The high halogen content contributed by the bromine and chlorine atoms can impart flame-retardant properties to polymers derived from this monomer.

Furthermore, the aromatic side chains can influence the bulk properties of the resulting materials. The rigid phenyl groups can enhance the glass transition temperature (Tg) of the polymer compared to poly(oxetane) itself. The potential for post-polymerization modification of the C-Br and C-Cl bonds allows for the creation of functional materials, where specific moieties can be grafted onto the polymer backbone to create materials for applications in coatings, advanced composites, or optical materials.

Table 2: Potential Properties of Poly(this compound)

| Property | Contributing Moiety | Potential Application |

| Flame Retardancy | Bromo- and Chloro-substituents | Fire-resistant materials, electronics housing |

| High Refractive Index | Halogenated Aryl Group | Optical resins, coatings |

| Tunable Functionality | C-Br and C-Cl bonds | Functional polymers, smart materials |

| Thermal Stability | Phenyl Group and Polyether Backbone | High-performance plastics, composites |

Future Research Directions and Challenges in 3 3 Bromo 5 Chlorophenoxy Oxetane Chemistry.

Development of Novel and Sustainable Synthetic Routes

The synthesis of oxetanes, particularly those with specific substitution patterns, can be a considerable challenge due to the inherent ring strain of the four-membered ether. nih.govacs.org Traditional methods often rely on intramolecular Williamson etherification, which requires harsh conditions and may not be suitable for complex molecules. magtech.com.cn For 3-(3-Bromo-5-chlorophenoxy)oxetane , future research should focus on developing more efficient, sustainable, and scalable synthetic strategies.

Key Research Directions:

Late-Stage C-H Functionalization: Recent advances in C-H activation and functionalization offer a promising avenue for the synthesis of complex oxetane (B1205548) derivatives. acs.orgnih.gov A potential route to This compound could involve the direct coupling of 3-bromo-5-chlorophenol (B1291525) with an oxetane precursor bearing a suitable leaving group, or a direct C-H arylation of the oxetane ring. This approach would be highly atom-economical and could allow for the rapid generation of analogues.

Photochemical Methods: Photoinduced reactions, such as the Paternò-Büchi reaction or diradical-mediated ring contractions, are emerging as powerful tools for the synthesis of functionalized oxetanes under mild conditions. rsc.orgnih.govmdpi.com Investigating the photochemical coupling of 3-bromo-5-chlorophenol or a derivative with a suitable alkene could provide a novel and sustainable route to the target compound.

Flow Chemistry Synthesis: The use of continuous flow technology can offer significant advantages in terms of safety, reproducibility, and scalability for the synthesis of fine chemicals. nih.govresearchgate.net Developing a flow-based synthesis for This compound could enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of potentially reactive intermediates.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | High atom economy, rapid analogue synthesis. acs.org | Regioselectivity control, catalyst development. |

| Photochemical Synthesis | Mild reaction conditions, sustainable. rsc.org | Control of side reactions, scalability. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. nih.gov | Reactor design, optimization of flow parameters. |

Exploration of Unconventional Reactivity Patterns

The reactivity of the oxetane ring is dominated by ring-opening reactions, which can be initiated by nucleophiles or electrophiles. magtech.com.cn The electronic nature of the substituents on the phenoxy ring of This compound is expected to influence the reactivity of the oxetane moiety in predictable and potentially exploitable ways.

Key Research Directions:

Influence of Halogen Substituents: The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring will likely impact the nucleophilicity of the ether oxygen and the electrophilicity of the oxetane carbons. A key area of research will be to systematically study how these substituents affect the regioselectivity of ring-opening reactions with various nucleophiles. magtech.com.cn

Lewis Acid Catalyzed Transformations: The interaction of Lewis acids with the oxetane oxygen can activate the ring towards nucleophilic attack. Investigating the reactions of This compound with a range of Lewis acids could uncover novel rearrangement or ring-opening pathways, leading to the synthesis of new molecular scaffolds.

Radical-Mediated Reactions: While less common, radical-mediated ring-opening of oxetanes is a potential avenue for creating new C-C bonds. Exploring the reactivity of This compound under radical conditions could lead to the development of unconventional synthetic transformations.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the laboratory to industrial application often hinges on the development of robust and scalable synthetic processes. Flow chemistry and automated synthesis platforms offer a powerful solution to this challenge. nih.govresearchgate.net

Key Research Directions:

Automated Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, stoichiometry) to identify the optimal parameters for the synthesis of This compound . This would significantly accelerate the development of an efficient and scalable process.

In-line Analysis and Purification: Integrating analytical techniques such as HPLC and NMR directly into a flow reactor setup would allow for real-time monitoring of reaction progress and purity. This, combined with in-line purification modules, could lead to a fully automated "synthesis-to-stock" process for this compound.

Library Synthesis: An automated flow platform could be programmed to synthesize a library of analogues of This compound by systematically varying the substituents on the phenoxy ring or by introducing further functionality. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

Advanced Computational Studies for Property Prediction and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.netacs.org For This compound , computational studies can provide valuable insights that guide experimental work.

Key Research Directions:

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and metabolic stability are critical for the development of new drugs. nih.gov Computational models can be used to predict these properties for This compound and its analogues, helping to prioritize compounds for synthesis and testing.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and intermediates of potential reactions involving This compound . This can provide a deeper understanding of its reactivity and help in the design of new synthetic methods. researchgate.net

| Computational Approach | Application to this compound |

| Conformational Analysis | Predict preferred 3D structure and impact of the oxetane ring. |

| Property Prediction (QSPR/ADMET) | Estimate solubility, logP, metabolic stability, and other drug-like properties. nih.gov |

| Reaction Mechanism Modeling (DFT) | Elucidate pathways for synthesis and ring-opening reactions. |

Design of Next-Generation Oxetane-Containing Scaffolds

The unique properties of the oxetane ring make it an attractive component for the design of novel molecular scaffolds with applications in medicinal chemistry and materials science. magtech.com.cnnih.govThis compound can serve as a versatile starting point for the creation of such scaffolds.

Key Research Directions:

Bioisosteric Replacements: The halogenated phenoxy group can be further functionalized through cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This would enable the design of new scaffolds where the This compound core acts as a bioisosteric replacement for other chemical groups.

Polymer and Materials Science: The oxetane ring can undergo ring-opening polymerization to produce polyethers. Investigating the polymerization of This compound could lead to the development of new materials with unique properties, such as enhanced thermal stability or flame retardancy due to the presence of the halogen atoms.

Fragment-Based Drug Discovery: The This compound molecule itself could be considered a fragment for use in fragment-based drug discovery campaigns. Its rigid structure and defined vector for substitution make it an ideal starting point for the development of more potent and selective drug candidates.

Q & A

Q. What are the established synthetic routes for 3-(3-Bromo-5-chlorophenoxy)oxetane, and what key reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves conjugate addition or nucleophilic substitution reactions. For example, oxetane derivatives with aromatic substituents (e.g., bromo- and chlorophenoxy groups) are synthesized via:

- Step 1: Preparation of the oxetane core using nitromethylene oxetane as a precursor (via condensation of nitromethane and oxetan-3-one) .

- Step 2: Functionalization via nucleophilic aromatic substitution (SNAr) using 3-bromo-5-chlorophenol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) to introduce the phenoxy group .

- Key Conditions: Anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent side reactions. Post-synthesis purification via column chromatography (SiO₂, ethyl acetate/petroleum ether) is critical .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Single-Crystal X-ray Diffraction (SC-XRD): Determines bond angles (e.g., oxetane C–O–C angles ~90°) and crystal packing. For example, Hirshfeld surface analysis evaluates intermolecular interactions (e.g., C–H···O, halogen bonds) influencing stability .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility: Tested in polar (DMSO, acetonitrile) and non-polar solvents (toluene) via gravimetric analysis. Oxetane derivatives generally exhibit moderate polarity, with solubility enhanced by halogen substituents .

- Thermal Stability: Evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For similar compounds, decomposition onset temperatures range from 150–200°C .

- Density: Measured by gas pycnometry (1.6–1.8 g/cm³ for halogenated oxetanes) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the thermal stability and decomposition pathways of this compound under varying conditions?

Methodological Answer:

- Controlled Heating Studies:

- Hot-Plate/Needle Tests: Assess deflagration-to-detonation transition (DDT) at incremental temperatures (e.g., 100–300°C). Observe flame height, residue formation, and pressure waves .

- Small-Scale Shock Reactivity Test (SSRT): Quantifies sensitivity to mechanical stimuli (e.g., impact friction) using standardized protocols (e.g., UN Test Series 3a) .

- Mechanistic Analysis:

Q. How can contradictory data on the sensitivity of halogenated oxetanes (e.g., impact vs. friction sensitivity) be resolved in comparative studies?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., H···O, halogen bonds) in crystal lattices. For example, high O–H/N–H interaction ratios correlate with low sensitivity, while dominant H–H interactions increase instability .

- Controlled Crystallization Studies: Vary solvent polarity (e.g., acetonitrile vs. toluene) to isolate polymorphs and compare their sensitivity profiles .

- Statistical Validation: Apply ANOVA or t-tests to replicate experiments (n ≥ 3) under identical conditions (humidity, particle size) to isolate confounding variables .

Q. What strategies optimize the synthesis of this compound for use as a pharmaceutical intermediate?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 h to 2 h) and improves yield (~90%) by enhancing energy transfer in SNAr reactions .

- Flow Chemistry: Enables precise control of exothermic reactions (e.g., oxetane ring formation) via continuous microreactors, minimizing side products .

- Catalyst Screening: Test palladium/copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups without degrading the oxetane ring .

Q. How do computational models predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulates binding affinities to target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB .

- Pharmacophore Modeling (MOE): Identifies critical interaction sites (e.g., halogen bonds, hydrophobic pockets) for activity against diseases like diabetes or cancer .

- ADMET Prediction (SwissADME): Estimates bioavailability, metabolic stability, and toxicity profiles based on substituent effects (e.g., bromine/clogP relationships) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.